4-chloro-5-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-5-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction may start with the condensation of 4-methoxybenzaldehyde with a suitable amine, followed by cyclization and chlorination steps .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-chloro-5-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted pyrrolopyrimidines, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential as an anticancer, antiviral, and anti-inflammatory agent.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 4-chloro-5-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity. Pathways involved may include inhibition of kinase activity or interference with DNA synthesis .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-5-(4-dimethylaminophenyl)-7H-pyrrolo[2,3-d]pyrimidine
- 4-chloro-5-(4-hydroxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine
- 4-chloro-5-(4-nitrophenyl)-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
4-chloro-5-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for drug development .
Properties
Molecular Formula |
C13H10ClN3O |
---|---|
Molecular Weight |
259.69 g/mol |
IUPAC Name |
4-chloro-5-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C13H10ClN3O/c1-18-9-4-2-8(3-5-9)10-6-15-13-11(10)12(14)16-7-17-13/h2-7H,1H3,(H,15,16,17) |
InChI Key |
JKDOJJHQJBHZCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CNC3=C2C(=NC=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.